molecular formula I₂Sm B145461 Samarium diiodide CAS No. 32248-43-4

Samarium diiodide

Cat. No. B145461
CAS RN: 32248-43-4
M. Wt: 404.2 g/mol
InChI Key: UAWABSHMGXMCRK-UHFFFAOYSA-L
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Description

Samarium diiodide (SmI2) is an important reagent in organic chemistry, used in a variety of synthetic transformations. It is a versatile reagent, and its properties have been studied extensively.

Scientific Research Applications

Asymmetric Synthesis Samarium diiodide (SmI2) is widely recognized for its utility in asymmetric synthesis. It serves as an effective reagent, particularly for releasing blocking groups under mild conditions and enabling various C–C bond formations. SmI2 is notable for its use as an electron donor in conjunction with chiral auxiliaries, facilitating the generation of samarium enolates that undergo asymmetric protonation. The applications of SmI2 in asymmetric synthesis, particularly where the chiral auxiliary isn't retained in the final product, are diverse and significant (Gopalaiah & Kagan, 2008).

Total Synthesis SmI2 has gained prominence in the field of total synthesis over the past few decades. As a single-electron reducing agent, its applications in C-C bond formations are particularly noteworthy. This includes its role in complex molecular constructions and the development of novel transformations. SmI2's utility in the total synthesis is both a testament to its power as a reagent and a source of inspiration for synthetic strategies (Nicolaou, Ellery, & Chen, 2009).

Selective Reductive Transformations The use of water as an additive with SmI2 has been a major advancement, allowing for unique chemical reactions and unprecedented selectivity. This combination has led to the discovery of new transformations, highlighting the adaptability of SmI2 in different chemical environments and its effectiveness as a reductive electron transfer reagent (Szostak, Spain, Parmar, & Procter, 2012).

Cyclization and Coupling Reactions SmI2 is instrumental in promoting various cyclization and coupling reactions. It aids in the intramolecular cyclization of aldehydes or ketones onto α,β-unsaturated ketones, yielding perhydronaphthalenones with good diastereoselectivity. Additionally, its role in ketone-olefin coupling, pinacolic coupling, and other reductive coupling reactions under mild conditions is noteworthy, often resulting in high yields and excellent stereochemical control (Molander & Kenny, 1989; Sono, Onishi, & Tori, 2003).

Computational Chemistry Applications In computational chemistry, SmI2's role in single electron transfer (SET) processes has been extensively studied. The binding of SmI2 with a carbonyl group, leading to a ketyl radical, has been explored using computational methods. These studies are crucial for understanding the electron transfer dynamics and further applications of SmI2 in organic chemistry (Steiner, Achazi, Vlaisavljevich, Miró, Paulus, & Kelterer, 2022).

Friedel-Crafts Reactions this compound acts as an efficient precatalyst for Friedel–Crafts reactions, involving various aromatic substrates and electrophiles. This application of SmI2 demonstrates its versatility in catalyzing reactions that produce significant yields with total regioselectivity (Soueidan, Collin, & Gil, 2006).

Mechanism of Action

Target of Action

Samarium(II) iodide (SmI2), also known as Samarium diiodide, is a powerful one-electron reducing agent . It primarily targets a variety of organic compounds, including halides, sulfones, aldehydes, ketones, α-acyloxy esters, and α-acyloxy lactones . These compounds are the primary targets due to their susceptibility to reduction reactions.

Mode of Action

Samarium(II) iodide interacts with its targets through a nonchain, electron-transfer reaction . This interaction generates carbon-centered radicals, which undergo various reactions such as hydrogen-atom abstraction and ring formation . These radicals can also combine with SmI2 to produce organosamarium compounds .

Biochemical Pathways

Samarium(II) iodide affects several biochemical pathways. It is used in the construction of carbocycles and oxygen-containing motifs . It is also used for carbon-carbon bond formation, for example, in a Barbier reaction (similar to the Grignard reaction) between a ketone and an alkyl iodide to form a tertiary alcohol . Furthermore, it is used in the synthesis of nitrogen heterocycles, which are vital structural motifs in biologically-active natural products and pharmaceuticals .

Pharmacokinetics

It’s worth noting that the reactivity and selectivity of smi2 can be dramatically changed based on solvent effects .

Result of Action

The result of Samarium(II) iodide’s action is the transformation of target compounds through reduction reactions. For instance, it can reduce α,β-unsaturated esters with carbonyl compounds, whereby substituted γ-lactones can easily be prepared . It also promotes the reductive dimerization of allylic or benzylic halides .

Action Environment

The action of Samarium(II) iodide is influenced by environmental factors such as the presence of water and the type of solvent used. Its reduction potential and ability to promote the reduction of diverse organic substrates vary widely according to the solvent and the presence of various additives . It is sensitive to air, but its reactions can tolerate the presence of water .

Safety and Hazards

Samarium diiodide is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Recent advances in SmI2-mediated synthetic strategies have been applied in the total synthesis of natural products since 2004 . This highlights the crucial role of samarium diiodide in the total synthesis of natural products .

properties

IUPAC Name

diiodosamarium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWABSHMGXMCRK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

I[Sm]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SmI2, I2Sm
Record name Samarium(II) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Samarium(II)_iodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32248-43-4
Record name Samarium iodide (SmI2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32248-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Samarium diiodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samarium(II) iodide
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